Enhanced Thermochemical Stability
The ortho-chloro substitution in 2-chlorophenylacetic acid results in a distinct thermochemical profile. Combustion calorimetry studies reveal a standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) of 448.2 ± 1.5 kJ·mol⁻¹, which is 5.1 kJ·mol⁻¹ greater than that of the para isomer (4-chlorophenylacetic acid, 443.1 ± 1.4 kJ·mol⁻¹) and 2.5 kJ·mol⁻¹ greater than the meta isomer (3-chlorophenylacetic acid, 445.7 ± 1.5 kJ·mol⁻¹) [1]. Additionally, the standard molar enthalpy of sublimation (ΔcrgHm°) is 110.9 ± 0.5 kJ·mol⁻¹ for the ortho isomer, compared to 109.7 ± 0.6 kJ·mol⁻¹ for the para isomer [1].
| Evidence Dimension | Standard Molar Enthalpy of Formation (Crystalline) |
|---|---|
| Target Compound Data | 448.2 ± 1.5 kJ·mol⁻¹ |
| Comparator Or Baseline | 4-Chlorophenylacetic acid: 443.1 ± 1.4 kJ·mol⁻¹; 3-Chlorophenylacetic acid: 445.7 ± 1.5 kJ·mol⁻¹; Phenylacetic acid: 401.3 ± 1.9 kJ·mol⁻¹ |
| Quantified Difference | +5.1 kJ·mol⁻¹ vs. para; +2.5 kJ·mol⁻¹ vs. meta; +46.9 kJ·mol⁻¹ vs. unsubstituted |
| Conditions | Combustion calorimetry in oxygen at T = 298.15 K |
Why This Matters
Higher enthalpy of formation indicates a different energetic landscape that can influence reaction exothermicity and thermal safety parameters during scale-up, directly impacting process engineering decisions.
- [1] Silva, A. L. R., et al. (2007). Thermochemistry of phenylacetic and monochlorophenylacetic acids. The Journal of Chemical Thermodynamics, 39(10), 1401-1407. View Source
